molecular formula C9H7NO2 B3046113 Methyl 3-ethynylpyridine-2-carboxylate CAS No. 1196156-66-7

Methyl 3-ethynylpyridine-2-carboxylate

Cat. No.: B3046113
CAS No.: 1196156-66-7
M. Wt: 161.16
InChI Key: GXGRTSAWVKPINB-UHFFFAOYSA-N
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Description

Methyl 3-ethynylpyridine-2-carboxylate is an organic compound with the molecular formula C9H7NO2 It is a derivative of pyridine, featuring an ethynyl group at the 3-position and a carboxylate ester at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-ethynylpyridine-2-carboxylate typically involves the reaction of 3-ethynylpyridine with methyl chloroformate under basic conditions. The reaction proceeds via nucleophilic substitution, where the ethynyl group acts as a nucleophile, attacking the carbonyl carbon of methyl chloroformate. The reaction is usually carried out in an inert solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid byproduct.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions: Methyl 3-ethynylpyridine-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The ethynyl group can be oxidized to form a carboxylic acid derivative.

    Reduction: The ethynyl group can be reduced to an ethyl group using hydrogenation catalysts.

    Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Halogenating agents like bromine (Br2) or nitrating agents like nitric acid (HNO3) in the presence of sulfuric acid (H2SO4).

Major Products Formed:

    Oxidation: Methyl 3-carboxypyridine-2-carboxylate.

    Reduction: Methyl 3-ethylpyridine-2-carboxylate.

    Substitution: Methyl 3-bromopyridine-2-carboxylate or Methyl 3-nitropyridine-2-carboxylate.

Scientific Research Applications

Methyl 3-ethynylpyridine-2-carboxylate has diverse applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules and heterocycles.

    Biology: The compound is used in the study of enzyme inhibitors and receptor ligands due to its ability to interact with biological macromolecules.

    Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl 3-ethynylpyridine-2-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The ethynyl group can form covalent bonds with active site residues, leading to inhibition or modulation of enzyme activity. Additionally, the pyridine ring can engage in π-π stacking interactions with aromatic residues in protein binding sites, enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

    Methyl 3-ethylpyridine-2-carboxylate: Similar structure but with an ethyl group instead of an ethynyl group.

    Methyl 3-bromopyridine-2-carboxylate: Contains a bromine atom at the 3-position instead of an ethynyl group.

    Methyl 3-nitropyridine-2-carboxylate: Features a nitro group at the 3-position instead of an ethynyl group.

Uniqueness: Methyl 3-ethynylpyridine-2-carboxylate is unique due to the presence of the ethynyl group, which imparts distinct reactivity and binding properties. This makes it a valuable compound for the synthesis of novel molecules and the study of biochemical interactions.

Properties

IUPAC Name

methyl 3-ethynylpyridine-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO2/c1-3-7-5-4-6-10-8(7)9(11)12-2/h1,4-6H,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXGRTSAWVKPINB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CC=N1)C#C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70679101
Record name Methyl 3-ethynylpyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70679101
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1196156-66-7
Record name Methyl 3-ethynylpyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70679101
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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